Dehydrochloramphenicol

Description

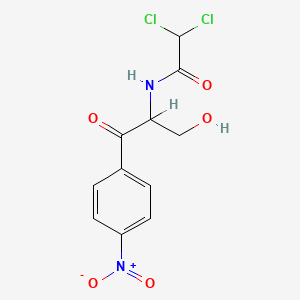

Dehydrochloramphenicol is a bacterial metabolite of chloramphenicol, a broad-spectrum antibiotic. Structurally, it is characterized by the absence of a hydroxyl group at the C3 position and the presence of a propiophenone moiety (Figure 1), which distinguishes it from the parent compound . This metabolite is produced by intestinal bacteria through oxidative deamination and dehydrogenation of chloramphenicol . Unlike chloramphenicol, this compound exhibits greater stability in blood, enabling it to reach bone marrow cells, where it inhibits myeloid colony growth and induces DNA damage via nitroreduction pathways . Its cytotoxicity is reported to be over 20-fold higher than chloramphenicol, making it a critical candidate in studies of drug-induced aplastic anemia and leukemia .

Propriétés

Numéro CAS |

26367-75-9 |

|---|---|

Formule moléculaire |

C11H10Cl2N2O5 |

Poids moléculaire |

321.11 g/mol |

Nom IUPAC |

2,2-dichloro-N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |

InChI |

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18) |

Clé InChI |

ZMCQNNUYRHSMAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Synonymes |

dehydrochloramphenicol DH-CAP |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Chloramphenicol

- Structure : Contains a dichloroacetamide group, a p-nitrophenyl ring, and a 1,3-propanediol backbone.

- Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammals, it disrupts mitochondrial ribosomes, leading to hematotoxicity .

- Toxicity : Associated with dose-dependent bone marrow suppression and rare but fatal aplastic anemia .

Nitrosochloramphenicol

- Structure: A nitroso (-NO) derivative formed via microbial nitroreduction of chloramphenicol.

- Mechanism : Reacts rapidly with glutathione (GSH) in blood, limiting its systemic availability .

- Toxicity : Highly reactive but short-lived; implicated in bone marrow toxicity in vitro but less relevant in vivo due to rapid degradation .

Florfenicol and Thiamphenicol

Pharmacokinetic and Toxicological Profiles

Mechanistic Divergences in Toxicity

- This compound :

- Chloramphenicol :

- Nitrosochloramphenicol :

Clinical and Regulatory Implications

- This compound’s stability and genotoxicity have led to strict regulatory limits for chloramphenicol in food-producing animals (e.g., EU’s 0.3 µg/kg threshold) .

- Florfenicol and thiamphenicol are preferred in veterinary medicine due to their retained efficacy and reduced hematological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.